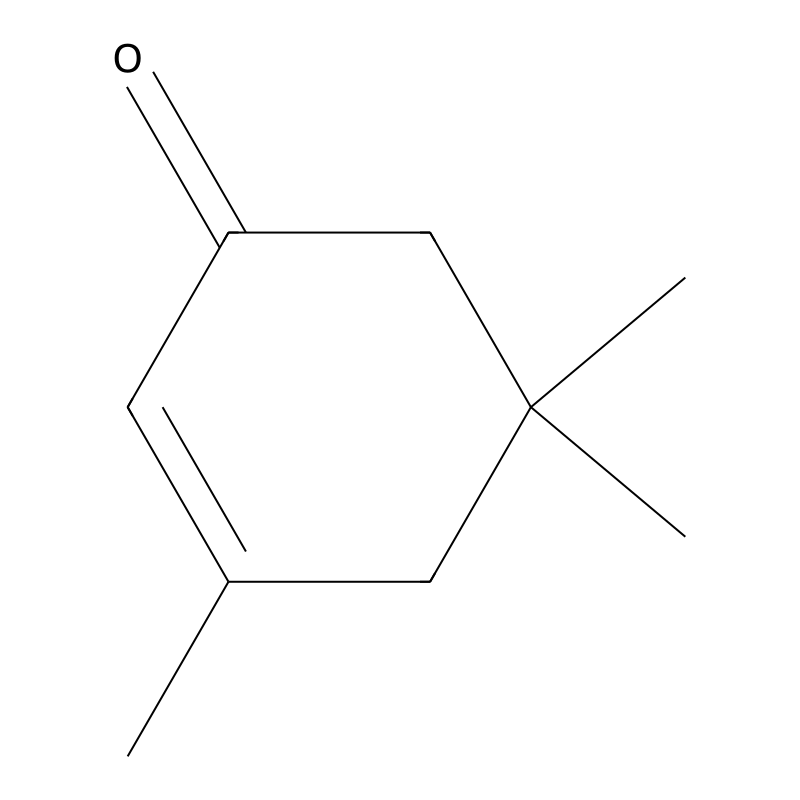

Isophorone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ether, acetone, alcohol

Has high solvent power for vinyl resins, cellulose esters, ether, and many substances soluble with difficulty in other solvents.

In water, 12,000 mg/l @ 25 °C.

12 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 1.2

slightly soluble in water; soluble in ether and acetone

Miscible at room temperature (in ethanol)

1%

Synonyms

Canonical SMILES

Precursor for Isophorone Diisocyanate (IPDI)

Isophorone is a key starting material for the production of Isophorone Diisocyanate (IPDI) []. IPDI is a crucial component in the synthesis of polyurethanes, a versatile class of polymers with extensive applications in research. Polyurethanes find use in creating:

- Elastic films and membranes for studying cellular processes [].

- Biocompatible scaffolds for tissue engineering research [].

- Advanced insulation materials for cryogenic research [].

Researchers leverage the unique properties of polyurethanes tailored from IPDI to explore various scientific fields.

Research into Green Production Methods

The traditional production process for isophorone relies on base-catalyzed self-condensation of acetone, which can generate unwanted byproducts []. Scientific research is actively exploring alternative methods for cleaner and more sustainable isophorone production. These efforts involve:

Isophorone is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O. It appears as a colorless liquid with a characteristic peppermint-like odor, although commercial samples may exhibit a yellowish tint. Isophorone is produced on a large industrial scale and is primarily used as a solvent and a precursor in the synthesis of polymers. It is also found naturally in certain fruits, such as cranberries .

Isophorone is classified as a moderate acute inhalation hazard []. Exposure can cause eye, nose, and throat irritation []. Chronic exposure may lead to dizziness, fatigue, and depression []. It is also a suspected skin irritant []. Isophorone is flammable and can release hazardous fumes upon combustion [].

- Hydrogenation: This reaction converts isophorone into its saturated derivative, cyclohexanone .

- Epoxidation: When treated with basic hydrogen peroxide, isophorone can be converted into an epoxide .

- Photodimerization: Under UV light exposure, isophorone can undergo 2+2 photocycloaddition to yield various isomeric photodimers, including cis-syn-cis and head-to-tail configurations .

- Degradation: Isophorone can be degraded by hydroxyl radicals, which may affect its stability in environmental conditions .

Isophorone exhibits various biological activities and has been studied for its potential effects on human health. It is classified as a skin and eye irritant, and ingestion can lead to harmful effects. The LD50 value for oral exposure in rats and rabbits is approximately 2.00 g/kg, indicating moderate toxicity . Additionally, it has been noted for potential environmental impacts due to its reactivity and toxicity to aquatic organisms .

Isophorone is primarily synthesized through the aldol condensation of acetone, typically using a base catalyst such as potassium hydroxide. This process involves several intermediates, including diacetone alcohol and mesityl oxide. The reaction mechanism can be complex, involving multiple steps to achieve high yields of isophorone . Various catalysts have been explored to enhance production efficiency, including sodium-modified vanadium phosphate and calcium hydroxide .

Isophorone has diverse applications across various industries:

- Solvent: Used in printing inks, paints, and lacquers due to its effective solvent properties .

- Polymer Precursor: Serves as a precursor for producing polycarbonates and specialty polyamides through reactions with phenols and amines .

- Chemical Intermediates: Isophorone can be transformed into derivatives such as isophorone diisocyanate, which finds applications in coatings and adhesives .

- Agricultural Chemicals: Utilized in the formulation of pesticides .

Research has indicated that isophorone interacts with various chemicals, particularly strong oxidants and bases. Its reactivity profile includes potential hazardous reactions when combined with amines or aldehydes, leading to the formation of flammable gases or other hazardous byproducts . Studies on its environmental impact focus on its degradation pathways and effects on aquatic ecosystems due to its toxicity.

Isophorone shares structural similarities with several other compounds. Below are some notable comparisons highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanone | Saturated cyclic ketone | Lacks the unsaturation present in isophorone |

| Mesityl Oxide | α,β-unsaturated ketone | Contains a longer carbon chain; used as an industrial solvent |

| Diacetone Alcohol | Alcohol | A precursor in the synthesis of isophorone; more polar |

| Isophorone Diisocyanate | Isocyanate | A derivative used in specialized applications like coatings |

| Beta-Isophorone | Unsaturated ketone | Has non-conjugated double bond; less reactive than isophorone |

Isophorone's unique structure as an α,β-unsaturated cyclic ketone allows it to participate in specific

The liquid-phase condensation process, historically known as the Scholven process, constitutes the primary industrial method for isophorone production [5]. This methodology employs homogeneous alkaline catalysts, predominantly aqueous sodium hydroxide or potassium hydroxide solutions, operating under controlled high-pressure and high-temperature conditions [1] [6].

Process Parameters and Operating Conditions

The fundamental reaction mechanism follows a three-step pathway: initial aldol condensation of two acetone molecules to form mesityl oxide, subsequent Michael addition of mesityl oxide and acetone to produce 4,4-dimethylheptane-2,6-dione, and final intramolecular aldol condensation of the intermediate to yield isophorone [7]. Typical operating conditions include temperatures ranging from 205 to 250 degrees Celsius with pressures approximately 3.5 megapascals [8].

Historical catalyst formulations utilized relatively high concentrations of alkali hydroxide solutions at 20 to 30 weight percent with reaction temperatures between 150 and 170 degrees Celsius, though these conditions typically achieved selectivity below 70 percent [7]. Contemporary optimized conditions demonstrate significantly enhanced performance, with 0.7 weight percent aqueous potassium hydroxide at 205 degrees Celsius achieving 86 percent selectivity [1]. Further optimization at 250 degrees Celsius with identical catalyst loading yields 93 percent isophorone selectivity with 68 percent acetone conversion after four hours reaction time [1].

Alternative catalyst systems have been investigated extensively. Supercritical conditions employing 10 weight percent aqueous alkali solutions at 320 degrees Celsius and 20 megapascals pressure demonstrate exceptional performance, achieving up to 93 percent selectivity for sodium hydroxide and 92 percent for potassium hydroxide with two-minute reaction times [1]. Calcium carbide has emerged as an effective Lewis base catalyst, achieving 81 percent conversion with 26 percent selectivity at 150 degrees Celsius [9].

Advanced Catalyst Development

Recent developments in heterogeneous catalysis for liquid-phase applications include basic anion exchange resins combined with potassium hydroxide, achieving 89 percent selectivity with 71 percent conversion at 210 degrees Celsius over eight hours [1]. Magnesium-aluminum mixed metal oxides demonstrate 51 percent selectivity with 31 percent conversion at 200 degrees Celsius within one hour [1]. Mixed metal oxide systems containing strontium, magnesium, aluminum, and praseodymium exhibit exceptional performance under harsh conditions, achieving 91 percent selectivity with 41 percent conversion at 300 degrees Celsius and 8 megapascals pressure within one minute residence time [1].

Table 1: Liquid-Phase Synthesis Performance Data

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Aqueous NaOH/KOH (20-30 wt%) | 150-170 | Atmospheric | 4-8 h | 40-60 | <70 |

| Aqueous KOH (0.7 wt%) | 205 | 3.5 | 4 h | 68 | 86 |

| Aqueous KOH (0.7 wt%) | 250 | 3.5 | 4 h | 68 | 93 |

| Supercritical NaOH (10 wt%) | 320 | 20 | 2 min | 85 | 93 |

| Calcium carbide (CaC2) | 150 | Atmospheric | 4 h | 81 | 26 |

| Basic anion exchange resin + KOH | 210 | Atmospheric | 8 h | 71 | 89 |

Vapor-Phase Reaction Systems

Vapor-phase condensation represents the environmentally preferred industrial methodology, utilizing heterogeneous solid base catalysts and offering several advantages over liquid-phase processes, including elimination of alkaline wastewater generation and potential for higher selectivity toward isophorone [8]. However, this approach typically exhibits lower energy efficiency and requires careful management of catalyst deactivation through coke formation [8].

Catalyst Systems and Performance

Historical vapor-phase processes employed calcium carbide, calcium oxide, and calcium hydroxide as catalysts at temperatures between 350 and 400 degrees Celsius, achieving modest performance with 25 percent conversion and 25 percent selectivity. Contemporary industrial applications predominantly utilize magnesium-aluminum mixed metal oxides, frequently synthesized through calcination of hydrotalcite precursors [5].

Standard magnesium-aluminum mixed oxide catalysts operating at 250 degrees Celsius demonstrate 75 percent selectivity with 25 percent acetone conversion over 30 to 60 minute residence times [5]. Optimized formulations achieve significantly enhanced performance, with selectivity reaching 86 percent and conversion exceeding 70 percent under identical temperature conditions [5]. High-temperature operation at 290 degrees Celsius yields exceptional selectivity of 95 percent, though conversion remains limited to 36 percent [5].

Advanced mixed metal oxide systems incorporating calcium, zirconium, magnesium, and aluminum achieve remarkable performance, demonstrating 97 percent selectivity with 34 percent acetone conversion at 300 degrees Celsius and atmospheric pressure, maintaining stability over 1000 hours operation [5]. Hydrotalcite-derived magnesium-aluminum catalysts operating at 240 degrees Celsius achieve 89.7 percent selectivity with 87.1 percent conversion, representing optimal performance among vapor-phase systems [10].

Table 2: Vapor-Phase Catalyst Performance Comparison

| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Residence Time |

|---|---|---|---|---|

| Calcium carbide (Early) | 350-400 | 25 | 25 | 30-60 min |

| Mg-Al mixed oxide (Standard) | 250 | 25 | 75 | 30-60 min |

| Mg-Al mixed oxide (Optimized) | 250 | 70+ | 86 | 30-60 min |

| Ca-Zr-Mg-Al mixed oxide | 300 | 34 | 97 | 30-60 min |

| Hydrotalcite-derived Mg-Al | 240 | 87.1 | 89.7 | 60 min |

Process Control and Deactivation Management

Vapor-phase processes require careful control of acetone conversion rates, typically maintaining levels between 10 and 35 percent to prevent catalyst deactivation through coke formation [8]. This limitation necessitates extensive recycle streams and complex separation systems to achieve economically viable overall conversion rates.

Continuous Flow Reactor Configurations

Modern isophorone production increasingly incorporates continuous flow reactor technologies to enhance process efficiency, improve heat and mass transfer characteristics, and enable precise process control [11] [12]. These configurations offer significant advantages in terms of reaction kinetics, selectivity control, and operational safety.

Reactive Distillation Systems

Reactive distillation columns represent the most widely implemented continuous flow configuration for liquid-phase isophorone production [13] [14]. These systems integrate reaction and separation operations within a single unit, achieving enhanced process efficiency and reduced capital investment requirements. The pressure column operates with head conditions of approximately 205 degrees Celsius and 3.5 megapascals, fed with acetone and aqueous alkaline solution mixtures [5].

The upper column trays facilitate acetone condensation, while unreacted acetone and water are recovered overhead as an azeotropic mixture for recycle [5]. High-boiling compounds migrate to the lower column section, where alkali-promoted hydrolysis cleaves by-products into isophorone and acetone [5]. Product separation occurs through organic-aqueous phase splitting, with subsequent purification in dual distillation columns achieving approximately 99 percent isophorone purity [5].

Microreactor and Millireactor Systems

Tube-in-tube microreactor configurations demonstrate exceptional mass transfer characteristics for isophorone synthesis, particularly in hydrogenation applications [11]. These systems achieve reaction rates five to eight times higher than conventional batch autoclave systems while maintaining kinetic control [11]. Capillary millireactor designs with 3.86 millimeter internal diameter and 5 meter length enable efficient gas-liquid-solid contact modes for continuous processing [11].

Packed microreactor systems utilizing spiral triangular packing in rectification and stripping sections, combined with catalyst-filled reaction zones, provide effective continuous synthesis platforms [15] [16]. These configurations achieve optimal operating conditions with cyclohexene feed ratios of 1.5, alkene-to-water ratios of 0.5, and reflux ratios of 3 [15] [16].

Table 3: Continuous Flow Reactor Performance Summary

| Reactor Type | Operating Pressure | Temperature Range (°C) | Residence Time | Key Advantages |

|---|---|---|---|---|

| Reactive Distillation Column | 3.5 MPa | 205-250 | 2-6 hours | Combined reaction and separation |

| Fixed-Bed Reactor (Vapor) | Atmospheric | 250-350 | 30-60 min | High selectivity, no wastewater |

| Tube-in-Tube Microreactor | 2-12 MPa | 25-100 | 2-18 min | Excellent mass transfer |

| Capillary Millireactor | Atmospheric | 60-100 | 5-150 s | Kinetic control achieved |

| Supercritical Reactor | 8-20 MPa | 280-320 | 1-10 min | Fast reaction, high selectivity |

Process Optimization and Yield Enhancement

Industrial isophorone production employs comprehensive optimization strategies targeting multiple process variables to maximize yield, selectivity, and economic performance [17] [18] [14]. These methodologies encompass catalyst optimization, thermal management, pressure control, residence time manipulation, and advanced separation techniques.

Catalyst Loading and Performance Enhancement

Catalyst loading optimization demonstrates linear yield improvement up to optimal concentrations, typically ranging from 0.5 to 10 weight percent depending on the specific catalyst system [18]. Temperature control exhibits exponential impact on reaction rates and selectivity, with advanced control systems enabling 15 to 40 percent improvement in overall performance [18]. Pressure optimization provides moderate positive effects, contributing 5 to 15 percent enhancement through process intensification techniques [18].

By-Product Management and Recycling

High-boiling side products, particularly isoxylitones, undergo hydrolysis in regeneration processes to form acetone and isophorone, contributing 15 to 35 percent improvement in overall yield[163-169]. Cook demonstrated that reducing acetone feed rates achieves higher yields through improved selectivity control. Product quality enhancement involves removal and purification of color-forming substances using phosphoric acid, aromatic sulfonic acids, acidic ion-exchange resins, or diisopropylamine treatments[171-178].

Heat Integration and Energy Recovery

Heat integration systems achieve 60 to 90 percent heat recovery through heat exchanger networks, contributing 20 to 40 percent reduction in energy costs [18]. These systems enable efficient thermal coupling between exothermic condensation reactions and endothermic separation operations, significantly improving overall process economics.

Table 4: Process Optimization Impact Assessment

| Optimization Parameter | Typical Range | Impact on Yield | Improvement (%) | Implementation Method |

|---|---|---|---|---|

| Catalyst Loading | 0.5-10 wt% | Linear up to optimum | 10-25 | Standard practice |

| Temperature Control | 205-320°C | Exponential relationship | 15-40 | Advanced control systems |

| Residence Time | 1 min - 8 hours | Asymptotic approach | 20-50 | Reactor design optimization |

| Feed Composition | Pure to 90% acetone | Strong positive correlation | 25-60 | Feed preparation systems |

| By-product Recycling | 70-95% conversion | Overall yield increase | 15-35 | Side-stream processing |

Advanced Process Control

Contemporary isophorone production facilities implement sophisticated process control systems incorporating model predictive control, statistical process control, and real-time optimization algorithms [18]. These systems enable precise manipulation of multiple process variables simultaneously, achieving optimal performance under varying feed compositions and operating conditions.

The implementation of recycled by-product streams enables equilibration or conversion to desired isophorone products, thereby increasing overall process yield from baseline conditions [18]. Continuous monitoring and adjustment of key performance indicators, particularly the mass ratio of acetone consumed to isophorone produced, enables real-time optimization of production efficiency [14].

Purity

Physical Description

Liquid

Colorless to white liquid with a peppermint-like odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear colourless liquid; peppermint-like odour

Colorless to white liquid with a camphor-like odor.

Colorless to white liquid with a peppermint-like odor.

Color/Form

Colorless to white-liquid.

Clear liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

215.32 °C

213.00 to 215.00 °C. @ 760.00 mm Hg

215 °C

419.4 °F

419 °F

Flash Point

84 °C

184 °F (84 °C) CLOSED CUP

84 °C c.c.

184 °F

Heavy Atom Count

Vapor Density

4.77 (Air= 1)

Relative vapor density (air = 1): 4.8

4.77

Density

0.9255 @ 20 °C

Bulk density: 7.7 lb/gal @ 20 °C

Relative density (water = 1): 0.92

0.919-0.927

0.92

LogP

1.70

log Kow = 1.70

1.67

Odor

Camphor-like

Odor Threshold

Odor Threshold High: 0.53 [mmHg]

Detection odor threshold from AIHA (mean = 0.19 ppm)

Odor detection in air= 2.00 ppm. Purity not specified.

Odor recognition in air= 5.40 ppm. Purity not specified.

1 mg/cu m (odor low); 50 mg/cu m (odor high)

Appearance

Melting Point

-8.1 °C

-8 °C

17 °F

Storage

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

0.43 [mmHg]

0.438 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 40

0.3 mmHg

Pictograms

Irritant;Health Hazard

Impurities

COMMERCIAL ISOPHORONE USUALLY CONTAINS SOME UNCONJUGATED ISOMER (UP TO 5%) AND SMALL AMOUNTS (<1%) OF XYLITONE

Beta-isophorone 2-4%, mesitylene (1,3,5-trimethylbenzene) trace, mesityl oxide (2-methyl-2 pentene-4-one) trace, phorone (2,6-dimethyl-2, 5-heptadiene-4-one) trace, isoxylitones trace, water trace.

Other CAS

Absorption Distribution and Excretion

Rabbits and rats treated orally with isophorone excreted unchanged isophorone in the expired air and in the urine.

Preliminary results of a pharmacokinetic study indicate that rats treated orally with 14C-isophorone excreted 93% of the radiolabel in the urine, expired air & feces in 24 hr. The majority was found in the urine indicating that isophorone was well absorbed. The wide distribution of isophorone in the organs of rats & a rabbit 1-5 hr after dosing by gavage with 4000 mg/kg indicates rapid GI absorption. In two rabbits given a gavage dose of 1000 mg/kg isophorone, a blood level of isophorone of 102 ug/L was found within 10 min. The level increased to 141 ug/L in 30 min & declined to < or = 0.05 ug/L in 21 hr. The results indicate rapid absorption & elimination. The detection of unchanged isophorone & its metabolites in the urine & the observations of systemic toxicity & carcinogenicity in animals exposed orally to isophorone provide qualitative evidence that isophorone is absorbed after oral exposure.

In rats exposed to 400 ppm isophorone for 4 hr & sacrificed immediately after exposure or 1.5 or 3 hr after exposure, levels of isophorone were highest in all tissues examined (brain, lungs, heart, stomach, liver, spleen, pancreas, kidney, adrenals, testicles, & ovaries) immediately after exposure. Levels ranged from 1.5-74 ug/g tissue wet weight. The levels declined rapidly in males but declined very little in females by 3 hr after exposure.

Radiolabel was widely distributed in male rats 24 hr after an oral dose of 14C-isophorone in corn oil, with highest levels in the liver, kidney, preputial gland, testes, brain, & lungs. Isophorone was widely distributed to the tissues of rats & a rabbit following treatment with isophorone at a gavage dose of 4000 mg/kg. The rats died within 1-5 hr & the rabbit died within an hr after dosing at which times the tissues were sampled for analysis. in rats, tissue levels of isophorone in ug/g tissue wet weight were as follows: stomach-6213, pancreas-2388, adrenals-1513, spleen-1038, liver-613, brain-378, lung-383, heart-387, kidney-465, testes-275, & ovaries-471. In the rabbit, tissue levels were as follows: stomach-5395, adrenals-1145, ovaries-3000, spleen-545, liver-515, kidney-295, heart-260, & lungs-50.

Metabolism Metabolites

AFTER ORAL ADMIN OF 1 G/KG ALPHA-ISOPHORONE, RABBIT & RAT URINE CONTAINED ALPHA-ISOPHORONE, ISOPHOROL, CIS-3,5,5-TRIMETHYLCYCLOHEXANOL, TRANS-3,5,5-TRIMETHYLCYCLOHEXANOL, DIHYDROISOPHORONE, 5,5-DIMETHYLCYCLOHEX-1-EN-3-ONE-1-CARBOXYLIC ACID, & DIHYDROISOPHORONE GLUCURONIDE.

The allylic methyl group of isophorone was oxidized to a carboxylic acid group when industrial isophorone was administered orally to rabbits. The product was detected in urine and no other products were identified.

Rabbits & rats treated orally with isophorone excreted unchanged isophorone in the expired air & in the urine. The urine also contained 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one & glucuronic conjugates of 3,3,5-trimethyl-2-cyclohexene-1-ol (isophorol), 3,5,5,-trimethylcyclohexanone (dihydroisophorone), & cis- & trans-3,5,5-trimethylcyclohexanols. Rat urine contained more dihydroisophorone & less isophorol than did rabbit urine. ... /It was/ proposed that metab of isophorone involves methyloxidation to 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one, reduction of the ketone group to isophorol, reduction of the ring double bond to dihydroisophorone, & dismutation of dihydroisophorone to cis- & trans-3,5,5-trimethylcyclohexanols.

Wikipedia

Biological Half Life

Use Classification

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Produced by the condensation of acetone in the liquid phase at ca. 200 °C and 3.6 Mpa in the presence of an aqueous potassium hydroxide solution (ca. 1%). The process steps condensation, separation of unreacted acetone, and hydrolysis of byproducts can be carried out in a single reactor. Reaction in the gas phase at 350 °C over calcium-aluminum oxide has also been reported.

Review of preparation and purification: G.S. Salvapati, M. Janardanarao, J. Sci. Ind. Res. 42, 261-267 (1983).

General Manufacturing Information

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Plastics Material and Resin Manufacturing

2-Cyclohexen-1-one, 3,5,5-trimethyl-: ACTIVE

It is the most powerful solvent for nitrocellulose and "Vinylite" resins.

Analytic Laboratory Methods

Isophorone has been determined in water by gas chromatography and mass spectrometry.

EPA Method 609-A. Nitroaromatics and Isophorone in Wastewater by Gas Chromatography with Electron Capture Detection. Detection limit = 16.000 ug/l.

EPA Method 609-B. Nitroaromatics and Isophorone in Wastewater by Gas Chromatography with Flame Ionization Detection. Detection limit = 5.7 ug/l.

For more Analytic Laboratory Methods (Complete) data for ISOPHORONE (10 total), please visit the HSDB record page.

Storage Conditions

Interactions

... /It was/ reported that inhalation of isophorone for 4 hr by mice increased the threshold for onset of seizures produced by iv admin of pentrazole ... .

Dates

2: Christensen PA, Mashhadani ZTAW, Md Ali AHB, Carroll MA, Martin PA. The Production of Methane, Acetone, "Cold" CO and Oxygenated Species from IsoPropyl Alcohol in a Non-Thermal Plasma: An In-Situ FTIR Study. J Phys Chem A. 2018 May 3;122(17):4273-4284. doi: 10.1021/acs.jpca.7b12297. Epub 2018 Apr 23. PubMed PMID: 29664640.

3: Hu J, Zhang X, Qu J. Investigation on the mechanical properties of polyurea (PU)/melamine formaldehyde (MF) microcapsules prepared with different chain extenders. J Microencapsul. 2018 May 2:1-10. doi: 10.1080/02652048.2018.1462414. [Epub ahead of print] PubMed PMID: 29630422.

4: Sereshti H, Ataolahi S, Aliakbarzadeh G, Zarre S, Poursorkh Z. Evaluation of storage time effect on saffron chemical profile using gas chromatography and spectrophotometry techniques coupled with chemometrics. J Food Sci Technol. 2018 Apr;55(4):1350-1359. doi: 10.1007/s13197-018-3046-9. Epub 2018 Jan 31. PubMed PMID: 29606749; PubMed Central PMCID: PMC5876203.

5: Liu Y, Sun D, Zhou J, Qin Y, Wang D, Guo B. Isophorone Diisocyanate: An Effective Additive to Form Cathode-Protective-Interlayer and Its Influence on LiNi(0.5)Co(0.2)Mn(0.3)O(2) at High Potential. ACS Appl Mater Interfaces. 2018 Apr 4;10(13):11305-11310. doi: 10.1021/acsami.8b00011. Epub 2018 Mar 22. PubMed PMID: 29547257.

6: Ma S, Zhang H, Sablong RJ, Koning CE, van Benthem RATM. t-Butyl-Oxycarbonylated Diamines as Building Blocks for Isocyanate-Free Polyurethane/Urea Dispersions and Coatings. Macromol Rapid Commun. 2018 May;39(9):e1800004. doi: 10.1002/marc.201800004. Epub 2018 Mar 8. PubMed PMID: 29516566.

7: Dandeniyage LS, Adhikari R, Bown M, Shanks R, Adhikari B, Easton CD, Gengenbach TR, Cookson D, Gunatillake PA. Morphology and surface properties of high strength siloxane poly(urethane-urea)s developed for heart valve application. J Biomed Mater Res B Appl Biomater. 2018 Mar 4. doi: 10.1002/jbm.b.34101. [Epub ahead of print] PubMed PMID: 29504237.

8: Liu J, Chen N, Yang J, Yang B, Ouyang Z, Wu C, Yuan Y, Wang W, Chen M. An integrated approach combining HPLC, GC/MS, NIRS, and chemometrics for the geographical discrimination and commercial categorization of saffron. Food Chem. 2018 Jul 1;253:284-292. doi: 10.1016/j.foodchem.2018.01.140. Epub 2018 Feb 2. PubMed PMID: 29502833.

9: Wiedmer C, Buettner A. Quantification of organic solvents in aquatic toys and swimming learning devices and evaluation of their influence on the smell properties of the corresponding products. Anal Bioanal Chem. 2018 Apr;410(10):2585-2595. doi: 10.1007/s00216-018-0929-6. Epub 2018 Feb 20. PubMed PMID: 29464272.

10: Dezvarei S, Lee JHZ, Bell SG. Stereoselective hydroxylation of isophorone by variants of the cytochromes P450 CYP102A1 and CYP101A1. Enzyme Microb Technol. 2018 Apr;111:29-37. doi: 10.1016/j.enzmictec.2018.01.002. Epub 2018 Jan 5. PubMed PMID: 29421034.

11: Arshad N, Zia KM, Jabeen F, Anjum MN, Akram N, Zuber M. Synthesis, characterization of novel chitosan based water dispersible polyurethanes and their potential deployment as antibacterial textile finish. Int J Biol Macromol. 2018 May;111:485-492. doi: 10.1016/j.ijbiomac.2018.01.032. Epub 2018 Jan 9. PubMed PMID: 29325747.

12: Hou G, Wang F, Qu Z, Cheng Z, Zhang Y, Cai S, Xie T, Feng X. Reversible Semicrystalline Polymer as Actuators Driven by Organic Solvent Vapor. Macromol Rapid Commun. 2018 Apr;39(7):e1700716. doi: 10.1002/marc.201700716. Epub 2018 Jan 4. PubMed PMID: 29314371.

13: Zhang Y, He X, Ding M, He W, Li J, Li J, Tan H. Antibacterial and Biocompatible Cross-Linked Waterborne Polyurethanes Containing Gemini Quaternary Ammonium Salts. Biomacromolecules. 2018 Feb 12;19(2):279-287. doi: 10.1021/acs.biomac.7b01016. Epub 2018 Jan 2. PubMed PMID: 29253335.

14: Huang KY, Wei DN, Fang JY, Li XY, Yan BJ. [Rapid determination of nine components in the first extraction process of Xingnaojing injection by using ultraviolet spectroscopy]. Zhongguo Zhong Yao Za Zhi. 2017 Oct;42(19):3755-3760. doi: 10.19540/j.cnki.cjcmm.20170907.015. Chinese. PubMed PMID: 29235291.

15: Lett LA, Stingone JA, Claudio L. The Combined Influence of Air Pollution and Home Learning Environment on Early Cognitive Skills in Children. Int J Environ Res Public Health. 2017 Oct 26;14(11). pii: E1295. doi: 10.3390/ijerph14111295. PubMed PMID: 29072589; PubMed Central PMCID: PMC5707934.

16: Vandenplas O, Rifflart C, Evrard G, Thimpont J, Seed M, Agius R. Occupational asthma caused by an epoxy amine hardener. Occup Med (Lond). 2017 Dec 30;67(9):722-724. doi: 10.1093/occmed/kqx151. PubMed PMID: 29040709.

17: Pang L, Gao Z, Feng H, Wang S, Ma R, Zhou B, Hu S, Jin K. Synthesis of a fluorescent ethyl cellulose membrane with application in monitoring 1-naphthylacetic acid from controlled release formula. Carbohydr Polym. 2017 Nov 15;176:160-166. doi: 10.1016/j.carbpol.2017.07.057. Epub 2017 Jul 24. PubMed PMID: 28927594.

18: Dandeniyage LS, Gunatillake PA, Adhikari R, Bown M, Shanks R, Adhikari B. Development of high strength siloxane poly(urethane-urea) elastomers based on linked macrodiols for heart valve application. J Biomed Mater Res B Appl Biomater. 2017 Aug 31. doi: 10.1002/jbm.b.33970. [Epub ahead of print] PubMed PMID: 28858405.

19: Fang J, Yang B, Ge Z, Bai X, Yan B. Single standard substance for the determination of nine volatile components in the distillate of Fructus Gardeniae and Radix Curcumae (an intermediate of Xingnaojing Injection). J Sep Sci. 2017 Oct;40(20):3946-3957. doi: 10.1002/jssc.201700593. Epub 2017 Aug 31. PubMed PMID: 28857420.

20: Liu W, Jiang Y, Dostert KH, O'Brien CP, Riedel W, Savara A, Schauermann S, Tkatchenko A. Catalysis beyond frontier molecular orbitals: Selectivity in partial hydrogenation of multi-unsaturated hydrocarbons on metal catalysts. Sci Adv. 2017 Jul 26;3(7):e1700939. doi: 10.1126/sciadv.1700939. eCollection 2017 Jul. PubMed PMID: 28782033; PubMed Central PMCID: PMC5529059.